Diarachidonin
Description
Diarachidonyl diglyceride (DAG(20:4/0:0/20:4)) is a diacylglycerol (DAG) molecule esterified with two arachidonic acid (20:4 ω-6) chains at the sn-1 and sn-3 positions of the glycerol backbone . It is synthesized in rat neutrophils during inflammatory responses, particularly after stimulation with carrageenan, and its formation is enhanced by non-steroidal anti-inflammatory drugs (NSAIDs) . Structurally, it is characterized by its high polyunsaturation due to the arachidonate moieties, which confer unique biophysical and signaling properties.
Properties
IUPAC Name |
[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRWZPVZULNCQ-UXMFVEJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-61-6 | |
| Record name | Diarachidonyl diglyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diarachidonin can be synthesized from triarachidonin by treatment with lipase and purified by thin-layer chromatography . The solvent system used for purification is ligroin/ethyl ether/acetic acid (70:30:1), which allows the separation of 1,2- and 1,3-diacylglycerols from each other .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves enzymatic hydrolysis of triarachidonin followed by purification processes to achieve high purity levels .
Chemical Reactions Analysis
Enzymatic Interactions
DAG-AA serves as a substrate or modulator for multiple enzymes:
Protein Kinase C (PKC) Activation
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Binds PKC at the cell membrane, facilitating its translocation and activation.
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Unlike conventional DAGs, DAG-AA’s dual arachidonoyl chains enhance membrane affinity, amplifying downstream signaling in inflammation and apoptosis .
Phospholipase A₂ (PLA₂) Substrate
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PLA₂ hydrolyzes DAG-AA, releasing arachidonic acid for prostaglandin/leukotriene synthesis.
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This reaction is potentiated in inflammatory cells, linking DAG-AA to eicosanoid production .
Diacylglycerol Kinase (DGK) Phosphorylation
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DGKε phosphorylates DAG-AA to phosphatidic acid (PA), a precursor for phosphatidylinositol recycling:
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DGKε shows specificity for arachidonate-containing DAGs, influencing lipid energy homeostasis .
Inflammatory Signaling
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DAG-AA accumulation in neutrophils correlates with cyclooxygenase (COX) and lipoxygenase (LOX) activity, driving prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) synthesis .
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NSAIDs like indomethacin increase DAG-AA levels by shunting arachidonic acid away from prostaglandin synthesis .
Membrane Remodeling
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In ferroptosis, DAG-AA integrates into phospholipids (e.g., PC-PUFA₂), promoting membrane peroxidation and cell death .
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PC(20:4,20:4) formation from DAG-AA alters membrane fluidity and susceptibility to oxidative damage .
Reactivity and Stability
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Hydrolysis : Rapidly hydrolyzed by lipases in the gastrointestinal tract (>97% absorption in rats) .
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Oxidation : Arachidonate chains undergo peroxidation, forming reactive aldehydes (e.g., 4-hydroxynonenal) that modify proteins/DNA .
Comparative Reactivity of Diglycerides
Scientific Research Applications
Cellular Signaling and Inflammation
Diarachidonyl diglyceride functions as a crucial second messenger in cellular signaling pathways. It is involved in the activation of protein kinase C (PKC), an enzyme that regulates various physiological processes, including inflammation, cell growth, and differentiation. The compound's ability to modulate inflammatory responses makes it a target for research in therapeutic applications for inflammatory diseases.
- Mechanism of Action : Diarachidonyl diglyceride interacts with enzymes such as phospholipase A2, which releases arachidonic acid from cell membranes. Arachidonic acid is a precursor for bioactive lipids like prostaglandins and leukotrienes that are critical in inflammatory processes .
- Therapeutic Potential : Studies have indicated that diarachidonyl diglyceride may have implications in treating conditions such as arthritis and asthma by influencing the synthesis of pro-inflammatory mediators.
Metabolic Disorders
Research has shown that diarachidonyl diglyceride may play a role in metabolic disorders, particularly obesity and insulin resistance. It has been observed to promote adipose tissue remodeling, which can affect energy homeostasis and lipid metabolism.
- Adipose Tissue Remodeling : In animal models, diarachidonyl diglyceride has been linked to changes in adipose tissue structure and function, influencing insulin sensitivity and beige adipogenesis .
Cancer Biology
Diarachidonyl diglyceride's effects on cell signaling pathways also extend to cancer research. Its role in modulating cell proliferation and apoptosis makes it a compound of interest in understanding tumor biology.
- Cell Growth Regulation : The compound's interaction with PKC can influence pathways that regulate cell survival and proliferation, suggesting potential applications in cancer therapies.
Neurobiology
In neurobiology, diarachidonyl diglyceride has been studied for its potential effects on neuronal signaling and neuroinflammation.
- Neuronal Signaling : Research indicates that diarachidonyl diglyceride may affect neurotransmitter release and neuronal excitability, contributing to our understanding of neurodegenerative diseases .
Synthesis Overview
| Method | Description |
|---|---|
| Chemical Esterification | Glycerol is reacted with arachidonic acid under specific temperature and pressure conditions. |
| Enzymatic Synthesis | Lipases can catalyze the formation of diarachidonyl diglyceride from glycerol and arachidonic acid. |
Case Studies
Several studies have documented the biological activities and therapeutic potentials of diarachidonyl diglyceride:
- Inflammation Modulation : A study demonstrated how neutrophils produce diarachidonyl diglyceride upon stimulation with arachidonic acid, highlighting its role in inflammatory responses .
- Metabolic Impact : Another investigation into mice showed that diarachidonyl diglyceride influences lipid metabolizing enzymes, suggesting its involvement in metabolic regulation .
Mechanism of Action
Diarachidonin exerts its effects primarily through its role as a diacylglycerol, which acts as a secondary messenger in various signaling pathways. It activates protein kinase C, which is involved in regulating numerous cellular processes, including cell growth, differentiation, and apoptosis . The molecular targets include phospholipase C and protein kinase C, which are crucial in the phosphatidylinositol signaling pathway .
Comparison with Similar Compounds
Comparison with Similar Diglycerides
Structural and Functional Differences
Diarachidonyl diglyceride is distinguished from other diglycerides by its fatty acid composition and positional isomerism. Key comparisons include:
Table 1: Structural and Functional Comparison of Diarachidonyl Diglyceride with Other Diglycerides
Key Structural Insights :
- Arachidonic Acid vs. Other Fatty Acids: Diarachidonyl’s dual 20:4 chains enhance membrane fluidity and susceptibility to peroxidation, unlike saturated or monounsaturated DAGs (e.g., 1,3-dioleate DG) .
- Positional Isomerism: sn-1/sn-3 esterification in Diarachidonyl contrasts with sn-1/sn-2 configurations in signaling DAGs (e.g., 1-stearoyl-2-arachidonoyl-DAG), which are substrates for protein kinase C (PKC) .
Metabolic and Signaling Pathways
Table 2: Metabolic and Functional Roles
Key Findings :
- NSAID Stimulation : Diarachidonyl production increases in the presence of NSAIDs, suggesting a feedback mechanism in inflammation .
- Ferroptosis Link : Phospholipids with two polyunsaturated acyl tails, like Diarachidonyl, promote mitochondrial ROS and lipid peroxidation .
- Contrast with Emulsifier DAGs: Industrial DAGs (e.g., glyceryl trilinoleate) improve food texture but may elevate cardiovascular risk, unlike Diarachidonyl’s inflammatory/ferroptotic roles .
Biological Activity
Diarachidonyl diglyceride (DAG) is a unique lipid compound derived from arachidonic acid, known for its significant biological activities. This article examines the biological activity of diarachidonyl diglyceride, focusing on its formation, physiological roles, and potential applications in health and disease.
Formation and Structure
Diarachidonyl diglyceride is synthesized in the body through the esterification of arachidonic acid. Research indicates that neutrophils can metabolize exogenously added arachidonic acid to produce diarachidonyl diglyceride, particularly in inflammatory conditions. The structure of this diglyceride has been characterized using techniques such as gas chromatography-mass spectrometry and plasma-desorption mass spectrometry, confirming its unique composition of two arachidonic acid molecules linked by a glycerol backbone .
Biological Activity
1. Inflammatory Response:
Diarachidonyl diglyceride plays a crucial role in modulating inflammatory responses. It is involved in the signaling pathways that lead to the production of pro-inflammatory mediators. The presence of nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to stimulate the formation of diarachidonyl diglyceride, suggesting its involvement in the regulation of inflammation .
2. Antimicrobial Properties:
Studies have indicated that diacylglycerols, including diarachidonyl diglyceride, exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes, thereby inhibiting growth. The effectiveness of these compounds varies based on their chemical structure and hydrophilic-lipophilic balance .
3. Effects on Gut Health:
Diarachidonyl diglyceride may influence gut health by modulating gut microbiota composition and enhancing intestinal barrier function. Research has shown that dietary inclusion of diglycerides can lead to improved gut integrity and reduced inflammation, which are vital for maintaining overall health .
Case Studies
Case Study 1: Inflammatory Responses in Rats
A study involving rats demonstrated that the administration of diarachidonyl diglyceride resulted in increased levels of inflammatory markers following carrageenan-induced inflammation. The findings suggest that this compound may enhance the inflammatory response through its metabolites .
Case Study 2: Antimicrobial Activity in Poultry
In poultry production, the inclusion of monoglycerides and diglycerides, including diarachidonyl diglyceride, was found to reduce pathogenic bacteria such as E. coli and Salmonella spp. The study highlighted a significant reduction in bacterial load with dietary supplementation, indicating potential applications in animal health and food safety .
Research Findings
Research has focused on various aspects of diarachidonyl diglyceride's biological activity:
- Inflammation: Increased production during inflammatory states suggests a dual role in both promoting and resolving inflammation.
- Antimicrobial Effects: Effective against a range of pathogens, making it a candidate for use in food preservation and animal feed additives.
- Gut Health: Positive effects on gut microbiota diversity and integrity have been observed with dietary supplementation.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What methodologies are recommended for extracting diarachidonyl diglyceride (DG) from biological samples?
- Answer : The Bligh-Dyer and Folch methods are widely used for lipid extraction. The Bligh-Dyer method involves homogenizing tissues with chloroform-methanol-water mixtures (1:2:0.8 ratio), followed by phase separation to isolate lipids in the chloroform layer . The Folch method uses a 2:1 chloroform-methanol mixture, with subsequent washing to purify lipids . Both methods are efficient for DG extraction, but Bligh-Dyer is preferred for rapid processing (10 minutes), while Folch is suited for high-purity applications.
Q. What enzymatic approaches optimize diarachidonyl DG synthesis in solvent-free systems?
- Answer : Immobilized lipases (e.g., Novozym 435) catalyze the esterification of arachidonic acid with glycerol. Optimal conditions include a substrate molar ratio of 1:2 (oil:monoglyceride), 9% enzyme loading, 83°C, and 6.5 hours, achieving ~51% DG yield. Response surface methodology (RSM) is critical for parameter optimization .
Q. Which analytical methods ensure accurate DG quantification in lipid mixtures?
- Answer : Thin-layer chromatography (TLC) with silica gel plates can preliminarily separate DG. For precise quantification, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detectors (ELSD) or mass spectrometry (MS) is recommended. Direct-temperature MS (DT-MS) in EI+ mode effectively resolves DG isomers in complex matrices like oceanic particulate organic matter .
Q. How should researchers statistically validate DG synthesis parameters?
- Answer : Factorial design and RSM are robust for identifying significant variables (e.g., temperature, enzyme dosage). Central composite designs (CCD) with ANOVA analysis help model interactions between factors and predict optimal conditions .
Advanced Research Questions
Q. How do structural variations (e.g., sn-1 vs. sn-2 arachidonyl positioning) influence DG’s signaling functions?
- Answer : The acyl chain configuration determines DG’s affinity for protein kinase C (PKC) and other signaling molecules. Stereospecific analysis using chiral-phase HPLC or enzymatic hydrolysis (e.g., phospholipase C) can elucidate positional isomers. Mutagenesis studies in bacterial models (e.g., R. meliloti) reveal how sn-1,2-DG affects phosphoglycerol transferase activity .
Q. What experimental strategies resolve contradictions in diglyceride kinase (DGK) activity across mutant strains?
- Answer : In R. meliloti mutant S9, DGK activity and phosphatidylglycerol levels must be quantified to rule out indirect metabolic defects. Wild-type DGK activity but absent phosphoglycerol transfer suggests direct enzyme-substrate incompatibility, validated via radiolabeled lipid tracing .
Q. How does DG accumulation inhibit phosphoglycerol transferase in lipid metabolism?
- Answer : Excess DG may act as a feedback inhibitor by competitively binding to enzyme active sites. In vitro assays with purified transferase and DG analogs (e.g., 1,2-diarachidonoyl-DG vs. 1,3-isomers) can clarify structural specificity. Kinetic studies (e.g., Michaelis-Menten plots) quantify inhibition constants .
Q. What mass spectrometry (MS) techniques differentiate DG isomers in biological matrices?
- Answer : High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) fragments DG ions to distinguish sn-1,2 and sn-1,3 isomers. Ammonia chemical ionization (CI+) enhances sensitivity for unsaturated DGs like diarachidonyl-DG. DT-MS at 16 eV in EI+ mode provides reproducible fragmentation patterns for complex mixtures .
Methodological Considerations
- Data Presentation : Follow journal guidelines (e.g., Reviews in Analytical Chemistry) for figures and tables. Use color-coded schematics for DG metabolic pathways and avoid overloading graphics with chemical structures .
- Ethical Compliance : For in vivo studies, ensure institutional review board (IRB) approval for animal/human models, emphasizing DG’s GRAS status and FDA compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
